3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Overview
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C10H12N4OS and its molecular weight is 236.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been utilized in synthesizing various heterocyclic compounds. For example, its reaction with chalcones and Mannich base derivatives under specific conditions produced 3-amino-2-[(3,5-disubstituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines and 3-amino-2-[(3-substituted-pyrazolin-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines, respectively (Ho, 1999). Similarly, its reaction with 1,3-diketones in glacial acetic acid led to the formation of similar compounds (Ho, 1999).
Production of Novel Pyridothienopyrimidines and Related Compounds
The compound has been used to synthesize novel pyridothienopyrimidines and pyridothienopyrimidothiazines. It has shown versatility in reactions, leading to the formation of various derivatives like pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b]benzthiazoles (Bakhite, Radwan, & El-Dean, 2000).
Anti-Alzheimer and Anti-COX-2 Activities
Research indicates that derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides have potential anti-Alzheimer and anti-COX-2 activities. This application demonstrates the compound's significance in medicinal chemistry and drug discovery (Attaby et al., 2009).
Development of Antimicrobial Agents
The compound has been a key intermediate in synthesizing fused heterocycles based on thieno[2,3-b]pyridine. Some of these synthesized derivatives have shown antimicrobial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (El-Essawy et al., 2010).
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound is a polyfunctional molecule possessing both nucleophilic and electrophilic properties . The NH2 group is a typical nucleophilic position, while the ester carbonyl is an electrophilic position . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .
Biochemical Pathways
It is known that the compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .
Result of Action
It is known that the compound has been used to synthesize several azodyes , and several biologically active compounds .
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUODUVGPUPSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353007 | |
Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128918-28-5 | |
Record name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing pyridothienopyrimidines and their derivatives?
A1: Pyridothienopyrimidines belong to a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This makes them attractive targets for medicinal chemistry research. The synthesis of novel pyridothienopyrimidines, as described in the paper, allows for the exploration of their structure-activity relationships and potential applications in drug discovery [].
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